Tert-butyl(propyl)amine hydrochloride

Description

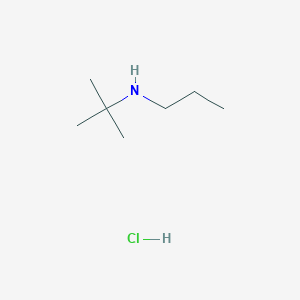

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methyl-N-propylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N.ClH/c1-5-6-8-7(2,3)4;/h8H,5-6H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAONSUXLFOSFKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl Propyl Amine Hydrochloride

Direct Amination Approaches

Direct amination methods involve the formation of the carbon-nitrogen bond between the tert-butyl and propyl groups in a single key step, followed by conversion to the hydrochloride salt.

Reaction of Tert-butylamine (B42293) with Propyl Halides or Equivalents

The N-alkylation of a primary amine with an alkyl halide is a conventional method for synthesizing secondary amines. In this approach, tert-butylamine acts as the nucleophile, attacking an electrophilic propyl source, such as a propyl halide (e.g., 1-propyl bromide or 1-propyl iodide).

The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. A base is typically required to neutralize the hydrogen halide byproduct formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. However, a common strategy involves using an excess of the starting amine (tert-butylamine) to serve as both the reactant and the base google.com. A significant drawback of this method is the potential for over-alkylation, where the desired secondary amine product, tert-butyl(propyl)amine (B3369096), can react further with the propyl halide to form the tertiary amine, tert-butyldi(propyl)amine. Controlling reaction conditions such as stoichiometry, temperature, and reaction time is crucial to maximize the yield of the desired secondary amine.

Formation of the Hydrochloride Salt from the Corresponding Amine

Once the free base, tert-butyl(propyl)amine, has been synthesized and purified, it is converted into its hydrochloride salt. This is a standard acid-base reaction typically performed by treating a solution of the amine with hydrochloric acid orgsyn.orgorgsyn.org. The amine's lone pair of electrons on the nitrogen atom accepts a proton from HCl, forming the ammonium (B1175870) salt.

The reaction is generally carried out in an organic solvent in which the amine is soluble but the resulting hydrochloride salt is not, facilitating its isolation via precipitation and filtration. Common solvents for this purpose include diethyl ether, ethanol, or isopropanol. The addition of either aqueous or gaseous hydrogen chloride leads to the formation of the solid salt, which can then be collected, washed with a cold solvent to remove impurities, and dried. This conversion to a salt form often improves the compound's stability, crystallinity, and handling characteristics.

Indirect Synthetic Pathways

Indirect routes involve the formation of a precursor molecule that is subsequently converted to the target amine through a reduction step. These methods can offer greater control and selectivity compared to direct alkylation.

Reductive Amination Strategies for N-Alkylation

Reductive amination is a highly effective and widely used method for forming amines. This two-part process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine libretexts.orgyoutube.com.

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 3-6 | Stable in protic solvents; selective for iminium ions. | Highly toxic cyanide byproducts. youtube.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, Acetic Acid | Mild; non-toxic; does not require pH control. | Moisture sensitive. |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Pd/C, PtO₂, or Raney Ni | "Green" process; high yields. | Requires specialized pressure equipment; catalyst can be expensive. google.com |

Amide Reduction as a Route to Substituted Secondary Amines

Another powerful indirect method is the reduction of a secondary amide. For this synthesis, the required precursor is N-tert-butylpropanamide. This amide can be readily prepared by reacting tert-butylamine with propanoyl chloride or propanoic anhydride.

The subsequent reduction of the amide's carbonyl group to a methylene group (CH₂) yields the target secondary amine. Amides are relatively stable and require a strong reducing agent for this transformation. The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄) libretexts.orgorganic-chemistry.orgmasterorganicchemistry.comchemistrysteps.comjove.com. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by a careful aqueous workup to quench the excess hydride reagent and hydrolyze the aluminum complexes masterorganicchemistry.com. While highly effective, LiAlH₄ is non-selective and will reduce many other functional groups. The use of such a potent, pyrophoric reagent also necessitates strict anhydrous conditions and careful handling.

Table 2: Common Reagents for Amide Reduction

| Reagent | Substrate Scope | Conditions | Key Features |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary, secondary, and tertiary amides. libretexts.orgmasterorganicchemistry.com | Anhydrous THF or diethyl ether, followed by aqueous workup. | Highly reactive and powerful; non-chemoselective. jove.com |

| Borane (BH₃·THF or B₂H₆) | Most amides. | Anhydrous THF. | Generally less reactive than LiAlH₄; can be more selective. |

| Catalytic Hydrosilylation | Secondary and tertiary amides. | Iridium or Ruthenium catalysts with a silane (e.g., Et₂SiH₂). | Milder conditions; tolerates more functional groups. organic-chemistry.org |

Chemoenzymatic Synthesis of Related Amine Hydrochloride Analogues

Chemoenzymatic synthesis represents a modern approach that combines the selectivity of enzymes with traditional chemical reactions to produce complex molecules, particularly chiral compounds. While a direct chemoenzymatic route to tert-butyl(propyl)amine hydrochloride is not prominently documented, the principles can be applied to create related, structurally complex analogues.

Enzymes such as transaminases or reductive aminases could be used to synthesize chiral primary amines from prochiral ketones. For example, a transaminase could convert a ketone into a chiral amine with high enantiomeric excess. This chiral amine could then serve as a building block. In a subsequent chemical step, this amine could be N-alkylated using one of the methods described previously (e.g., reductive amination with propanal) to produce a chiral secondary amine. Finally, treatment with hydrochloric acid would yield the corresponding chiral amine hydrochloride analogue. This hybrid approach leverages the unparalleled stereoselectivity of enzymes to create specific stereoisomers that are often difficult to obtain through purely chemical methods.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The synthesis of this compound, while not extensively detailed in dedicated literature, can be approached through established methodologies for secondary amine formation. The primary routes involve the reductive amination of propionaldehyde with tert-butylamine or the N-alkylation of tert-butylamine with a suitable propyl electrophile. The final step in either route is the conversion of the resulting free base, tert-butyl(propyl)amine, to its hydrochloride salt. Optimization of reaction conditions is paramount to maximize yield, purity, and process efficiency.

One of the most versatile methods for this synthesis is reductive amination . This process involves the reaction of tert-butylamine with propionaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine. The tert-butyl group's steric hindrance can slow the initial imine formation, making the choice of catalyst and reaction conditions critical. nih.govnih.gov

Key parameters for optimization include:

Reducing Agent: A variety of reducing agents can be employed, each with specific advantages. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent that is often effective for sterically hindered amines and aldehydes. wikipedia.orgcommonorganicchemistry.com It is less reactive towards the carbonyl group, minimizing the formation of propanol as a byproduct. wikipedia.org Sodium cyanoborohydride (NaBH₃CN) is another common choice, particularly effective under weakly acidic conditions which favor imine formation. wikipedia.orgcommonorganicchemistry.com For catalytic approaches, hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with hydrogen gas offers a greener alternative, though it may require higher pressures and temperatures. acs.orgresearchgate.net

Solvent: The choice of solvent impacts the solubility of reactants and the reaction rate. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are frequently used with borohydride (B1222165) reagents. commonorganicchemistry.com Alcohols like methanol or ethanol are common for catalytic hydrogenations. commonorganicchemistry.com

pH Control: Maintaining a slightly acidic pH (typically 4-6) is crucial. This protonates the carbonyl oxygen, activating the aldehyde for nucleophilic attack by the amine, and facilitates the dehydration of the hemiaminal intermediate to the imine. wikipedia.org However, excessively low pH will protonate the amine, rendering it non-nucleophilic.

Temperature and Stoichiometry: Reactions are often run at room temperature. mdpi.com Using a slight excess of one reagent, typically the more volatile or less expensive one (in this case, likely propionaldehyde), can drive the reaction to completion.

The second major route, N-alkylation , involves the direct reaction of tert-butylamine with a propyl halide, such as 1-bromopropane (B46711) or 1-chloropropane. A significant challenge in N-alkylation is preventing overalkylation, where the desired secondary amine reacts further to form a tertiary amine. acs.orgmasterorganicchemistry.com The steric bulk of the tert-butyl group on the nitrogen atom inherently disfavors this second alkylation, making selective mono-alkylation more feasible than with less hindered amines.

Optimization parameters for N-alkylation include:

Base: A non-nucleophilic base is required to neutralize the hydrogen halide formed during the reaction. Common choices include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The base prevents the protonation of the starting amine, which would halt the reaction.

Solvent: Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the Sₙ2 reaction.

Temperature: Moderate heating is often required to achieve a reasonable reaction rate, though excessive temperatures can promote elimination side reactions (formation of propene).

The final step, formation of the hydrochloride salt, is typically a straightforward process achieved by treating a solution of the purified tert-butyl(propyl)amine base with hydrochloric acid (either as a gas or a solution in a solvent like isopropanol or diethyl ether), followed by crystallization or precipitation of the salt.

The following interactive table provides illustrative data on how varying conditions can impact the yield of a secondary amine in a reductive amination reaction, based on findings from analogous syntheses.

Table 1: Illustrative Optimization of a Reductive Amination Reaction

| Entry | Reducing Agent (Equivalents) | Solvent | Temperature (°C) | pH | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | NaBH(OAc)₃ (1.5) | DCE | 25 | ~5 (AcOH) | 12 | 85 |

| 2 | NaBH(OAc)₃ (1.5) | THF | 25 | ~5 (AcOH) | 12 | 78 |

| 3 | NaBH₃CN (1.5) | MeOH | 25 | ~5 (AcOH) | 24 | 82 |

| 4 | NaBH₃CN (1.5) | MeOH | 50 | ~5 (AcOH) | 12 | 75 |

| 5 | H₂ (5 bar) / 5% Pd/C | EtOH | 50 | N/A | 24 | 90 |

Methodological Considerations in Scale-Up Production

Scaling up the synthesis of this compound from the laboratory bench to industrial production introduces a new set of challenges that must be addressed to ensure the process is safe, efficient, cost-effective, and reproducible. researchgate.net

For a Reductive Amination Process:

Heat Management: The formation of the imine can be mildly exothermic, but the reduction step, particularly catalytic hydrogenation, can be highly exothermic. Large-scale reactors must have efficient cooling systems to dissipate this heat and prevent thermal runaways, which could lead to pressure build-up and side reactions.

Reagent Addition: In a large batch, the order and rate of reagent addition are critical. For instance, adding the reducing agent too quickly can cause a rapid temperature increase. acs.org Continuous processing in flow reactors is an increasingly adopted strategy to mitigate these risks, offering superior heat and mass transfer. researchgate.net

Catalyst Handling and Recovery: When using heterogeneous catalysts like Pd/C for hydrogenation, safe handling is essential as they can be pyrophoric, especially when dry and saturated with hydrogen. The catalyst must be efficiently filtered from the reaction mixture post-reaction for reuse or recovery to minimize costs and prevent product contamination with heavy metals. researchgate.net Leaching of the metal from the support can also be a concern. acs.org

Pressure and Gas Handling: If catalytic hydrogenation is the chosen route, industrial-scale production requires specialized high-pressure reactors (autoclaves) and robust systems for handling flammable hydrogen gas safely.

Work-up and Purification: Isolating the amine product from a large-volume reaction mixture requires efficient extraction and distillation procedures. The transition from batch extractions to continuous liquid-liquid extraction can improve efficiency and reduce solvent usage. Final purification by distillation must be optimized to remove starting materials and byproducts without thermal degradation of the product.

For an N-Alkylation Process:

Mass Transfer: In heterogeneous reactions involving a solid base like potassium carbonate, efficient stirring is crucial to ensure adequate mass transfer between the liquid and solid phases. Poor agitation can lead to slow and incomplete reactions.

Control of Overalkylation: While the steric hindrance of the tert-butyl group helps, the risk of forming the tertiary amine (N-propyl-N-tert-butyl-propylamine) still exists, especially with prolonged reaction times or high temperatures. Process analytical technology (PAT), such as in-line HPLC or GC, can be used to monitor the reaction progress and stop it at the optimal point to maximize the yield of the desired secondary amine.

Solvent Recovery: Solvents like DMF and acetonitrile are effective but costly and have environmental implications. Efficient solvent recovery and recycling systems are essential for the economic and environmental viability of the process on a large scale.

Final Salt Formation and Crystallization:

Control of Crystallization: The final step involves reacting the purified amine base with hydrochloric acid. On a large scale, controlling the crystallization process is vital for obtaining the hydrochloride salt with the desired particle size, crystal form (polymorphism), and purity. Parameters such as temperature, rate of acid addition, solvent choice, and agitation speed must be carefully controlled.

Drying: The final product must be dried efficiently to remove residual solvents without causing degradation. The choice of dryer (e.g., tray dryer, rotary dryer) will depend on the scale and the physical properties of the salt.

Table 2: Summary of Key Scale-Up Considerations

| Parameter | Reductive Amination | N-Alkylation |

|---|---|---|

| Thermodynamics | Exothermic reduction step requires robust cooling. | Moderately exothermic, temperature control needed to prevent side reactions. |

| Kinetics | pH and catalyst activity are critical. | Agitation and mass transfer are key for heterogeneous reactions. |

| Safety | Handling of pyrophoric catalysts (Pd/C) and flammable H₂ gas. | Control of exotherms; potential for pressure build-up. |

| Downstream | Catalyst filtration, multi-step extraction, and distillation. | Solid-liquid filtration, solvent recovery, and distillation. |

| Equipment | Glass-lined or stainless steel reactors; high-pressure autoclaves for hydrogenation. | Standard glass-lined reactors with high-torque agitation. |

Chemical Reactivity and Reaction Pathways of Tert Butyl Propyl Amine Hydrochloride

Nucleophilic Substitution Reactions Involving the Propyl Moiety

The propyl group of tert-butyl(propyl)amine (B3369096) is a simple, unactivated alkyl chain. As such, it is not inherently susceptible to nucleophilic attack. For substitution to occur on the propyl moiety, it would generally require transformation into a structure with a good leaving group, a process that falls outside the direct reactivity of the parent amine.

Reactivity with Diverse Nucleophiles

Direct nucleophilic substitution on the sp³-hybridized carbons of the propyl group is generally not a feasible reaction pathway under standard conditions. The carbon-hydrogen and carbon-carbon bonds are strong and non-polar, and there is no suitable leaving group present. Reactions with nucleophiles will overwhelmingly occur at the amine functional group after deprotonation.

While tertiary alkyl halides can undergo SN1 reactions, and primary halides undergo SN2 reactions, the propyl group in this amine lacks a halide or other leaving group to be displaced. rsc.orgsciencemadness.org Therefore, direct substitution by common nucleophiles (e.g., halides, cyanide, alkoxides) on the propyl chain is not a characteristic reaction.

Regioselectivity and Stereochemical Aspects in Substitution

In the hypothetical scenario where the propyl group is modified to contain a leaving group, a nucleophilic substitution reaction would likely proceed via an SN2 mechanism at the primary (C1) or secondary (C2) carbon. However, the steric bulk of the adjacent tert-butylamino group would significantly hinder the required backside attack, particularly at the C1 position. This steric hindrance would dramatically reduce the reaction rate compared to less hindered primary alkyl halides. masterorganicchemistry.com Consequently, such reactions are synthetically challenging and not commonly reported.

Amine Functionalization Reactions

The most significant reactions of tert-butyl(propyl)amine involve the functionalization of the secondary amine group. These reactions typically require the amine to be in its free base form, which can be achieved by treating the hydrochloride salt with a suitable base to deprotonate the nitrogen atom.

Acylation Reactions to Form Amides or Carbamates

Secondary amines readily react with acylating agents such as acyl chlorides and acid anhydrides in a process known as acylation. ncert.nic.inlibretexts.org This nucleophilic addition-elimination reaction results in the formation of N,N-disubstituted amides. savemyexams.comchemguide.co.uk Similarly, reaction with chloroformates yields carbamates. The reaction is typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct. ncert.nic.in

The general mechanism involves the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acylating agent. savemyexams.com This is followed by the elimination of a leaving group (e.g., chloride), and subsequent deprotonation of the nitrogen atom to yield the stable amide or carbamate (B1207046) product. chemguide.co.uk

| Acylating Agent | Product Type | Product Name | General Reaction |

|---|---|---|---|

| Acetyl chloride | Amide | N-tert-butyl-N-propylacetamide | R-CO-Cl + (CH₃)₃C-NH-CH₂CH₂CH₃ → R-CO-N((CH₃)₃C)(CH₂CH₂CH₃) + HCl |

| Benzoyl chloride | Amide | N-tert-butyl-N-propylbenzamide | |

| Propionyl chloride | Amide | N-tert-butyl-N-propylpropanamide | |

| Ethyl chloroformate | Carbamate | Ethyl tert-butyl(propyl)carbamate | Cl-CO-OR' + (CH₃)₃C-NH-CH₂CH₂CH₃ → R'-O-CO-N((CH₃)₃C)(CH₂CH₂CH₃) + HCl |

Alkylation Reactions of the Amine Nitrogen

Alkylation of secondary amines with alkyl halides is a common method for synthesizing tertiary amines. wikipedia.orgucalgary.ca The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine nitrogen acts as the nucleophile. ucalgary.cachemguide.co.uk The reaction of tert-butyl(propyl)amine with an alkyl halide (e.g., methyl iodide) would yield a tertiary amine.

A common issue in amine alkylation is overalkylation, where the resulting tertiary amine, which is also nucleophilic, reacts further with the alkyl halide to form a quaternary ammonium (B1175870) salt. libretexts.orgwikipedia.orgmasterorganicchemistry.com However, the significant steric hindrance provided by the tert-butyl group in the product tertiary amine would likely make the subsequent quaternization step very slow or prevent it entirely. masterorganicchemistry.com The initial alkylation requires the use of the free amine, as the hydrochloride salt is not nucleophilic.

| Alkylating Agent | Product Type | Product Name | General Reaction |

|---|---|---|---|

| Methyl iodide | Tertiary Amine | N-tert-butyl-N-methyl-N-propylamine | (CH₃)₃C-NH-CH₂CH₂CH₃ + R-X → [(CH₃)₃C-N(H)(R)-CH₂CH₂CH₃]⁺X⁻ |

| Ethyl bromide | Tertiary Amine | N-tert-butyl-N-ethyl-N-propylamine |

Direct Amide Formation from Amine Hydrochloride Salts

While acylation typically requires the free amine, methods have been developed for the direct conversion of amine hydrochloride salts to amides, bypassing the need for a separate neutralization and extraction step. One such method involves reacting the amine hydrochloride salt with an orthoester, such as trimethyl orthoacetate. tandfonline.comtandfonline.com This reaction can be performed under thermal or microwave conditions and proceeds in high yield. tandfonline.com The mechanism is thought to involve the formation of an O-methylimidate intermediate, which is then demethylated in situ by the chloride ion to afford the final acetamide. tandfonline.com

Other modern synthetic protocols utilize coupling agents to facilitate direct amide bond formation between carboxylic acids and amine hydrochloride salts. acs.orgnih.gov For instance, reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HBTU, often in the presence of a non-nucleophilic base like Hünig's base, can activate the carboxylic acid, allowing for efficient coupling with the amine salt to form the amide. organic-chemistry.org These methods are particularly valuable in complex molecule synthesis where isolating the free amine might be problematic. nih.gov

Oxidation and Reduction Transformations of the Amine Group

The reactivity of the secondary amine group in tert-butyl(propyl)amine hydrochloride is characterized by its susceptibility to both oxidation and reduction, leading to a variety of transformation products. These reactions are central to its metabolic pathways and synthetic applications.

Oxidative Pathways to Amides or Nitroxides

The nitrogen atom in tert-butyl(propyl)amine possesses a lone pair of electrons, making it a target for various oxidizing agents. The specific product of oxidation is highly dependent on the reagent and reaction conditions employed.

One significant oxidative pathway for secondary amines is the formation of amides. A notable method is the copper-catalyzed oxidative amidation of aldehydes, which can utilize secondary amine hydrochloride salts directly. acs.orgorganic-chemistry.orgnih.gov In this reaction, the amine hydrochloride is deprotonated in situ to the free amine, which then undergoes nucleophilic addition to an aldehyde to form a carbinolamine (hemiaminal) intermediate. acs.orgorganic-chemistry.org This intermediate is subsequently oxidized, often by a peroxide like tert-butyl hydroperoxide (TBHP), to yield the corresponding N,N-disubstituted amide. acs.orgorganic-chemistry.org The use of the hydrochloride salt is advantageous as it can prevent the competing oxidation of the amine itself. acs.org

Another major oxidative route involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgresearchgate.net The reaction of secondary amines with m-CPBA can lead to several products. The initial step is often the formation of a secondary hydroxylamine (B1172632). researchgate.net Depending on the structure of the amine and the reaction conditions, this intermediate can be further oxidized to a stable nitroxide radical or a nitrone. researchgate.net The bulky tert-butyl group in tert-butyl(propyl)amine would influence the stability and subsequent reactivity of these intermediates.

The table below summarizes typical conditions for these oxidative transformations.

| Transformation | Typical Reagents | Key Intermediate | Final Product |

|---|---|---|---|

| Oxidative Amidation | Aldehyde (R'-CHO), Cu(I) catalyst, Base, TBHP | Carbinolamine / Hemiaminal | N-tert-butyl-N-propyl-amide |

| N-Oxidation | m-CPBA | Secondary Hydroxylamine | Nitroxide / Nitrone |

Reductive Conversion to Related Amine Species

While the amine group itself is in a reduced state, reductive transformations typically refer to the conversion of oxidized derivatives, such as amides or imines, back to the corresponding amine. This process is a fundamental reaction in organic synthesis. For instance, an N-tert-butyl-N-propyl amide, formed via the oxidative pathways described above, can be reduced to regenerate the parent tert-butyl(propyl)amine.

The most common method for this transformation is the reduction of the amide carbonyl group using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction effectively converts the C=O group of the amide into a CH₂ group, yielding the original secondary amine. This process is a staple in synthetic chemistry for the preparation of secondary and tertiary amines from their corresponding amides.

Hydroamination Reactions Involving this compound Precursors

Hydroamination is the addition of an N-H bond across a carbon-carbon multiple bond (alkene, alkyne, or allene). wikipedia.org This atom-economical reaction is a direct method for synthesizing more complex amines. For the reaction to occur, the this compound salt must first be converted to its free amine precursor, typically by treatment with a base. The free secondary amine can then participate in hydroamination reactions, which are almost always catalyzed. wikipedia.org

A variety of catalysts, including those based on late transition metals (e.g., gold, iridium, rhodium) and rare-earth metals, have been developed to facilitate this transformation. libretexts.orgnih.govresearchgate.net For example, cationic gold(I) complexes have been shown to effectively catalyze the intermolecular hydroamination of allenes with secondary amines, leading to the formation of allylic amines. nih.govnih.gov Similarly, iridium-based catalysts are effective for the hydroamination of unactivated alkenes. nih.govcdnsciencepub.com The reaction typically involves either the activation of the N-H bond by the metal catalyst or the activation of the alkene through coordination. libretexts.org The bulky tert-butyl group on the amine can significantly influence the regioselectivity and rate of the reaction due to steric effects. libretexts.org

Comparative Reactivity Studies with Analogous Amine Hydrochlorides

The chemical reactivity of tert-butyl(propyl)amine is significantly influenced by the steric hindrance imposed by the bulky tert-butyl group. This steric factor is a key point of differentiation when comparing its reactivity to less hindered analogous secondary amines, such as diethylamine (B46881) or dipropylamine.

In general, secondary amines are often found to be more reactive or susceptible to oxidative degradation than primary or tertiary amines. acs.orgacs.org However, the large tert-butyl group in tert-butyl(propyl)amine introduces considerable steric shielding around the nitrogen atom. This shielding can decrease the rate of reactions that require nucleophilic attack by the nitrogen lone pair or approach of a bulky reagent to the nitrogen or adjacent carbons. quora.commasterorganicchemistry.com

For example, in hydroamination reactions, sterically demanding amines often require more forcing conditions (higher temperatures, longer reaction times) to achieve comparable yields to less hindered amines like N-methylaniline. nih.govnih.gov Studies on gold-catalyzed hydroamination of allenes have shown that while N-methylaniline reacts smoothly at 70°C, diethylamine requires temperatures of 130–165°C. nih.gov This suggests that tert-butyl(propyl)amine would likely exhibit lower reactivity than simpler dialkylamines.

The table below provides a qualitative comparison of expected reactivity based on steric hindrance.

| Amine | Steric Hindrance | Relative Basicity (in gas phase) | Expected Nucleophilicity / Reactivity Rate |

|---|---|---|---|

| Diethylamine | Low | High | High |

| N-Methylaniline | Low (Aryl group) | Low | Moderate |

| Tert-butyl(propyl)amine | High | Very High | Low to Moderate |

Conversely, this steric hindrance can also impart greater stability against certain degradation pathways, making it less prone to some oxidative reactions compared to unhindered secondary amines. acs.orgacs.org

Mechanistic Elucidation of Key Reaction Pathways

Understanding the mechanisms of the key reactions involving tert-butyl(propyl)amine is crucial for controlling reaction outcomes and designing new synthetic routes.

Oxidative Amidation: The mechanism for the copper-catalyzed oxidative amidation of aldehydes is proposed to begin with the deprotonation of the amine hydrochloride to the free amine. acs.org This is followed by a nucleophilic attack of the amine on the aldehyde's carbonyl carbon, forming a hemiaminal intermediate. acs.orgorganic-chemistry.org The copper catalyst is believed to facilitate the oxidation of this intermediate. A plausible pathway involves a single-electron transfer (SET) process to a Cu(II) species, generating a nitrogen-centered radical and a Cu(I) species. This radical is then trapped by an oxidant-derived radical (from TBHP) to form the final amide product and regenerate the active catalyst. organic-chemistry.org

Hydroamination: The mechanisms of metal-catalyzed hydroamination are diverse and depend on the metal center.

Iridium-Catalyzed: For late transition metals like iridium, two primary mechanisms are considered. The first involves the oxidative addition of the amine's N-H bond to the metal center, followed by migratory insertion of the alkene into the metal-nitrogen bond, and finally, reductive elimination to yield the product. nih.gov The second pathway involves coordination of the alkene to the metal, followed by an external nucleophilic attack by the amine on the coordinated alkene (aminometalation). libretexts.orgnih.gov

Gold-Catalyzed: Gold(I)-catalyzed hydroamination of allenes is thought to proceed via either an "inner-sphere" or "outer-sphere" mechanism. Kinetic studies suggest that the reaction can be first-order in the gold catalyst and the allene (B1206475), but zero-order in the amine nucleophile. researchgate.net This implies that the rate-limiting step involves the activation of the allene by the gold catalyst, which is then rapidly attacked by the amine in a subsequent, non-rate-determining step. nih.govresearchgate.net

N-Oxidation with m-CPBA: The oxidation of amines with peroxy acids like m-CPBA is analogous to the well-studied Prilezhaev epoxidation of alkenes. wikipedia.org The reaction is believed to proceed through a concerted mechanism involving a cyclic transition state where the oxygen atom is transferred from the peroxy acid to the nitrogen atom of the amine. masterorganicchemistry.com This directly forms the N-oxide or hydroxylamine without the formation of charged intermediates.

Advanced Spectroscopic and Structural Elucidation of Tert Butyl Propyl Amine Hydrochloride

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

In the crystalline state of alkylammonium salts, the structure is heavily influenced by hydrogen bonding and van der Waals forces. For tert-butyl(propyl)amine (B3369096) hydrochloride, the primary intermolecular interaction would be the formation of hydrogen bonds between the ammonium (B1175870) group (N-H) of the cation and the chloride anion (Cl⁻). researchgate.netresearchgate.net The two hydrogen atoms on the protonated nitrogen act as hydrogen bond donors, while the chloride ion acts as an acceptor. acs.org

These N-H···Cl interactions are crucial in organizing the ions into a stable, repeating three-dimensional lattice. researchgate.net Depending on the packing efficiency, which is influenced by the shape of the alkyl groups, these hydrogen bonds can link the components into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. nih.govnih.gov The chloride ion may accept hydrogen bonds from multiple ammonium cations, further strengthening the crystal lattice. nih.gov The nonpolar tert-butyl and propyl groups would engage in weaker van der Waals interactions, segregating into hydrophobic regions within the crystal structure, a common feature in the crystallography of amphiphilic molecules. rsc.org

The conformation of the tert-butyl(propyl)ammonium cation in the solid state is dictated by the need to minimize steric strain and optimize packing and hydrogen bonding. The bulky tert-butyl group, with its tetrahedral arrangement of methyl groups around a quaternary carbon, is conformationally rigid.

Conversely, the n-propyl group has rotational freedom around its C-C single bonds. In most crystalline alkyl chains, to minimize steric hindrance, the propyl group is expected to adopt an extended, all-trans (anti-periplanar) conformation. researchgate.net However, the specific requirements of the crystal packing could induce deviations from this ideal staggered conformation. The relative orientation of the tert-butyl and propyl groups around the C-N bonds will also be optimized to reduce steric clash, a critical factor given the size of the tert-butyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

The ¹H NMR spectrum of tert-butyl(propyl)amine hydrochloride would provide distinct signals for each set of chemically non-equivalent protons. The proton on the nitrogen atom (N-H) would likely appear as a broad singlet at a downfield chemical shift, with its exact position and broadness influenced by the solvent, concentration, and rate of proton exchange. The remaining protons would exhibit characteristic chemical shifts and spin-spin coupling patterns.

The expected signals are:

tert-Butyl group: A sharp singlet corresponding to the nine equivalent protons of the three methyl groups. This signal would be located in the upfield region of the spectrum.

Propyl group:

A triplet for the terminal methyl (CH₃) protons, resulting from coupling to the adjacent methylene (CH₂) protons.

A complex multiplet (often a sextet) for the central methylene (CH₂) protons, as they are coupled to the three protons of the adjacent methyl group and the two protons of the other methylene group.

A triplet for the methylene (CH₂) protons attached to the nitrogen, arising from coupling to the central methylene group protons.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| (CH₃)₃C- | ~1.3 - 1.5 | Singlet (s) | N/A | 9H |

| -CH₂-CH₂-CH₃ | ~0.9 - 1.1 | Triplet (t) | ~7.0 | 3H |

| -CH₂-CH₂-CH₃ | ~1.6 - 1.8 | Sextet (m) | ~7.0 | 2H |

| -NH₂-CH₂- | ~2.8 - 3.1 | Triplet (t) | ~7.0 | 2H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| (CH₃)₃ C- | ~25 - 28 |

| (C H₃)₃C- | ~55 - 58 |

| -CH₂-CH₂-C H₃ | ~10 - 12 |

| -CH₂-C H₂-CH₃ | ~18 - 21 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent protons within the propyl group: the terminal CH₃ protons would be correlated with the central CH₂ protons, which in turn would be correlated with the N-adjacent CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the proton assignments from the ¹H NMR spectrum to the carbon assignments from the ¹³C NMR spectrum. For instance, the singlet at ~1.4 ppm would show a correlation to the carbon signal at ~26 ppm, confirming their assignment to the tert-butyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. It is invaluable for establishing the connectivity of different molecular fragments. Key HMBC correlations would include:

A cross-peak between the tert-butyl protons and the quaternary carbon of the tert-butyl group.

Correlations between the N-adjacent CH₂ protons of the propyl group and the quaternary carbon of the tert-butyl group, confirming the N-C bond.

Correlations between the protons of the propyl chain and adjacent carbons, further verifying the structure of the alkyl chain.

Through the combined application of these advanced spectroscopic and crystallographic methods, a complete and unambiguous structural elucidation of this compound can be achieved.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and structure of a compound. In the analysis of this compound, mass spectrometry plays a crucial role in confirming the molecular formula and elucidating its structural features through fragmentation analysis. The hydrochloride salt is typically analyzed by observing the protonated form of the free amine, [C7H17N+H]+.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a molecule by providing a highly accurate mass measurement. This accuracy allows for the differentiation between compounds that may have the same nominal mass but different chemical formulas.

For tert-butyl(propyl)amine, which has a chemical formula of C7H17N, the protonated molecule [M+H]+ would be C7H18N+. HRMS measures the mass of this ion with a high degree of precision, typically to within a few parts per million (ppm). This experimental mass can then be compared to the theoretical exact mass calculated from the masses of its constituent isotopes.

The theoretical monoisotopic mass of the protonated molecule is calculated using the most abundant isotopes of each element (¹²C, ¹H, and ¹⁴N). A close correlation between the experimentally measured mass and the theoretical mass confirms the molecular formula.

Table 1: Theoretical and Expected HRMS Data for the Protonated Tert-butyl(propyl)amine

| Parameter | Value |

| Molecular Formula (free amine) | C7H17N |

| Molecular Formula (protonated) | C7H18N+ |

| Theoretical Monoisotopic Mass | 116.1434 u |

| Expected Experimental Mass | ~116.1434 ± error (ppm) |

This precise mass measurement provided by HRMS is a definitive method for confirming the elemental composition of tert-butyl(propyl)amine, a critical step in its structural elucidation.

Tandem Mass Spectrometry for Structural Insights

Tandem Mass Spectrometry (MS/MS) is employed to gain deeper structural information by analyzing the fragmentation patterns of a selected precursor ion. In the case of tert-butyl(propyl)amine, the protonated molecule ([M+H]+ at m/z 116.14) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure.

The fragmentation of protonated amines is often directed by the nitrogen atom and the stability of the resulting carbocations. For tert-butyl(propyl)amine, two primary fragmentation pathways are anticipated:

Loss of a methyl group: Cleavage of a carbon-carbon bond within the tert-butyl group can lead to the loss of a methyl radical (•CH3), resulting in a stable fragment ion.

Alpha-cleavage: The bonds adjacent to the nitrogen atom are susceptible to cleavage. This can result in the loss of neutral molecules such as propene or isobutene.

Based on established fragmentation patterns of similar aliphatic amines, the following fragment ions are expected in the tandem mass spectrum of protonated tert-butyl(propyl)amine.

Table 2: Predicted Tandem Mass Spectrometry (MS/MS) Fragments of Protonated Tert-butyl(propyl)amine ([C7H18N]+)

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (Theoretical) |

| 116.14 | [C6H15N]+ | CH3• (Methyl radical) | 100.12 |

| 116.14 | [C4H12N]+ | C3H6 (Propene) | 74.10 |

| 116.14 | [C3H8N]+ | C4H8 (Isobutene) | 58.07 |

| 116.14 | [C4H9]+ | C3H9N (Propylamine) | 57.07 |

The analysis of these characteristic fragment ions in the MS/MS spectrum allows for the detailed structural confirmation of tert-butyl(propyl)amine, complementing the molecular formula confirmation provided by HRMS.

Theoretical and Computational Investigations of Tert Butyl Propyl Amine Hydrochloride

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed to predict molecular geometries and electronic properties with high accuracy. For the tert-butyl(propyl)ammonium cation (the active component of the hydrochloride salt), these calculations can optimize bond lengths, bond angles, and dihedral angles to find the lowest energy structure.

DFT functionals, such as B3LYP or M06-2X, combined with basis sets like 6-311G(d,p) or aug-cc-pVTZ, provide a robust framework for these calculations. The optimization process yields a stable molecular geometry corresponding to a minimum on the potential energy surface.

Beyond the physical structure, these calculations reveal crucial electronic characteristics. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined, and the difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. A larger gap suggests higher stability and lower chemical reactivity. Other parameters like ionization potential and electron affinity can also be derived from these orbital energies.

Table 1: Illustrative Calculated Molecular and Electronic Parameters for the Tert-butyl(propyl)ammonium Cation Note: These values are representative examples based on standard computational methods for similar alkylammonium cations and are not from a specific published study on this exact molecule.

| Parameter | Description | Illustrative Value |

| Geometric Parameters | ||

| C-N Bond Length | Average length of the bonds connecting carbon to nitrogen. | 1.51 Å |

| C-C Bond Length (propyl) | Length of the carbon-carbon single bonds in the propyl chain. | 1.54 Å |

| C-C Bond Length (t-butyl) | Length of the carbon-carbon single bonds in the tert-butyl group. | 1.55 Å |

| N-H Bond Length | Length of the bonds connecting the ammonium (B1175870) nitrogen to hydrogen. | 1.03 Å |

| C-N-C Bond Angle | The angle formed by the propyl, nitrogen, and tert-butyl carbon atoms. | 114.5° |

| Electronic Parameters | ||

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -7.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | 1.5 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | 8.7 eV |

| Dipole Moment | A measure of the separation of positive and negative charges. | 2.1 D |

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry is instrumental in mapping the pathways of chemical reactions. For an amine hydrochloride, this could involve studying its dissociation, its role in acid-base reactions, or its degradation pathways. A well-documented example for a similar molecule is the OH-initiated atmospheric degradation of tert-butylamine (B42293), which was investigated using detailed quantum chemistry studies.

Such simulations involve calculating the potential energy surface (PES) of a reaction. The key points on this surface are the reactants, products, any intermediates, and, crucially, the transition states—the highest energy points along the reaction coordinate. Locating a transition state (a first-order saddle point on the PES) is essential for understanding the kinetics of a reaction, as its energy relative to the reactants determines the activation energy.

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that this state correctly connects the reactants with the products or intermediates. These calculations trace the minimum energy path down from the transition state in both forward and reverse directions. By analyzing the entire reaction path, a detailed mechanism can be constructed, providing insights into bond-breaking and bond-forming processes.

Table 2: Example of Calculated Energetics for a Hypothetical Reaction Pathway Note: This table illustrates the type of data generated from reaction mechanism simulations, using the OH radical reaction with tert-butylamine as an analogous model. Values are for demonstration purposes.

| Reaction Step | Description | ΔE (Activation Energy) (kJ/mol) | ΔH (Reaction Enthalpy) (kJ/mol) |

| H-abstraction from N-H | Removal of a hydrogen atom from the ammonium group. | 15.2 | -65.8 |

| H-abstraction from C-H (propyl) | Removal of a hydrogen atom from the propyl chain. | 25.5 | -40.1 |

| H-abstraction from C-H (t-butyl) | Removal of a hydrogen atom from a methyl group on the t-butyl moiety. | 35.1 | -32.5 |

Conformational Landscape and Energy Minimization Studies

Molecules with single bonds, like tert-butyl(propyl)amine (B3369096) hydrochloride, are not static but exist as an ensemble of different spatial arrangements, or conformations, due to rotation around these bonds. The tert-butyl(propyl)ammonium cation has several rotatable bonds (e.g., N-C_propyl, C_propyl-C_propyl, N-C_t-butyl) that give rise to a complex conformational landscape.

Conformational analysis aims to identify all stable conformers (local minima on the PES) and determine their relative energies. This is typically done through a systematic or stochastic search of the conformational space, followed by geometry optimization and energy calculation for each potential conformer. The results indicate which conformations are most stable and therefore most populated at a given temperature. For example, studies on the degradation products of tert-butylamine identified multiple stable conformations for intermediates like tB-nitrosamine. This knowledge is critical as the reactivity and spectroscopic properties of a molecule can be influenced by its preferred conformation.

Table 3: Hypothetical Relative Energies of Tert-butyl(propyl)ammonium Cation Conformers Note: This table is a simplified, illustrative representation of a conformational analysis. Energies are relative to the most stable conformer (Conformer 1).

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kJ/mol) | Boltzmann Population (298 K) |

| 1 (Anti) | ~180° | 0.00 | 75.1% |

| 2 (Gauche) | ~60° | 2.50 | 18.5% |

| 3 (Gauche) | ~-60° | 2.80 | 6.4% |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental measurements to validate the theoretical model.

Infrared (IR) Spectroscopy: After a geometry optimization, a frequency calculation can be performed. This yields the vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical IR spectrum. These calculated frequencies often have a systematic error due to the harmonic approximation, but they can be scaled to provide excellent agreement with experimental spectra, aiding in the assignment of observed absorption bands. Experimental IR spectra are available for the related tert-butylamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants can also be calculated. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. The predicted chemical shifts, when referenced against a standard like tetramethylsilane (TMS), can help in assigning peaks in an experimental NMR spectrum and can be particularly useful for distinguishing between different isomers or conformers.

Table 4: Illustrative Comparison of Predicted vs. Typical Experimental Spectroscopic Data Note: Experimental values are typical ranges for the given functional groups and are not specific to this exact molecule. Calculated values are illustrative.

| Parameter | Functional Group | Calculated Value | Typical Experimental Value |

| IR Frequency (cm⁻¹) | N-H stretch (ammonium) | 3150 | 3100-3300 |

| C-H stretch (alkyl) | 2975 | 2850-3000 | |

| N-H bend (ammonium) | 1590 | 1580-1650 | |

| ¹H NMR Chemical Shift (ppm) | -CH₃ (t-butyl) | 1.35 | 1.2-1.5 |

| -CH₂- (propyl, adjacent to N) | 2.95 | 2.8-3.1 | |

| -NH₂⁺- | 8.50 | 7.0-9.0 (variable) | |

| ¹³C NMR Chemical Shift (ppm) | C (quaternary, t-butyl) | 55.0 | 50-60 |

| -CH₂- (propyl, adjacent to N) | 48.5 | 45-55 |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations excel at describing static properties and single reaction events, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation would model the tert-butyl(propyl)amine hydrochloride system, including the cation, the chloride anion, and a large number of solvent molecules (e.g., water), in a simulation box.

Using a force field—a set of parameters that describes the potential energy of the system—MD simulations solve Newton's equations of motion for every atom, tracking their positions and velocities over a period of time (from nanoseconds to microseconds). This allows for the investigation of processes such as:

Solvation: How water molecules arrange themselves around the ammonium cation and the chloride anion.

Diffusion: The rate at which the ions move through the solvent.

Ion Pairing: The dynamics of the interaction between the cation and the chloride anion in solution.

Conformational Dynamics: How the molecule transitions between different conformations over time.

MD simulations provide a bridge between the single-molecule picture from quantum mechanics and the macroscopic properties of the substance in a condensed phase, offering a more complete understanding of its behavior in a realistic environment.

Applications in Advanced Organic Synthesis and Chemical Research

Role as a Versatile Building Block in Complex Molecule Construction

In the field of organic synthesis, amines are recognized as indispensable building blocks due to their nucleophilic nature and their ability to participate in a wide array of chemical transformations. amerigoscientific.com Tert-butyl(propyl)amine (B3369096) hydrochloride, as a secondary amine, is no exception. Its utility lies in its capacity to be incorporated into larger, more intricate molecular architectures. The tert-butyl group can impart significant steric hindrance, which can be strategically employed to direct the stereochemical outcome of reactions or to shield reactive centers within a molecule. This steric influence is a powerful tool for achieving selectivity in complex syntheses.

Precursor for Advanced Pharmaceutical Intermediates and Lead Compound Candidates

The structural motifs present in tert-butyl(propyl)amine hydrochloride are of significant interest in medicinal chemistry and drug discovery. The tert-butyl group is a common feature in many pharmaceutical agents, often contributing to improved metabolic stability and oral bioavailability. The propyl chain allows for the introduction of various functional groups and pharmacophores, enabling the fine-tuning of a compound's biological activity.

This compound can serve as a starting point for the synthesis of a diverse range of substituted propylamines. bldpharm.com The secondary amine functionality can be readily derivatized through reactions such as acylation, alkylation, and reductive amination. These transformations allow for the introduction of a wide array of functional groups onto the propyl chain, including amides, esters, ethers, and other heterocyclic systems. This modular approach enables the systematic exploration of structure-activity relationships (SAR) in the development of new therapeutic agents. For instance, the synthesis of N-(3-aminopropyl)methacrylamide hydrochloride, a monomer used in drug delivery systems, highlights the utility of propylamines in creating functionalized molecules. google.com

| Reaction Type | Reagent/Conditions | Resulting Functional Group |

| Acylation | Acid chloride, base | Amide |

| Alkylation | Alkyl halide, base | Tertiary amine |

| Reductive Amination | Aldehyde/Ketone, reducing agent | Substituted amine |

| Michael Addition | α,β-Unsaturated carbonyl | β-Amino carbonyl |

Table showing the synthesis of substituted propylamines.

The tert-butyl(propyl)amine moiety can be incorporated into a variety of molecular scaffolds that are known to possess biological activity. nih.gov These scaffolds can range from simple aromatic and heterocyclic systems to more complex natural product-like structures. The presence of the tert-butyl group can influence the conformation of the molecule and its binding affinity to biological targets such as enzymes and receptors. By strategically placing this fragment within a larger molecule, medicinal chemists can modulate its pharmacokinetic and pharmacodynamic properties. The versatility of this building block allows for its integration into diverse chemical libraries, facilitating the discovery of new lead compounds for various disease targets.

Utility in Polymer Chemistry as a Monomer or Initiator for Peptoid Synthesis

Peptoids, or N-substituted glycines, are a class of peptidomimetic polymers that have garnered significant attention due to their enhanced proteolytic stability and potential as therapeutic agents. formulationbio.com The synthesis of peptoids often employs the submonomer method, which involves the sequential addition of an α-haloacetic acid and a primary amine to a solid support. escholarship.org While tert-butyl(propyl)amine is a secondary amine, its structural components are relevant to this field.

Primary amines with bulky side chains, such as tert-butylamine (B42293), are used as submonomers in peptoid synthesis. formulationbio.com The tert-butyl group is known to induce a cis-amide bond conformation in the peptoid backbone, influencing the secondary structure of the polymer. escholarship.org This conformational control is crucial for designing peptoids with specific folding patterns and biological functions. While tert-butyl(propyl)amine itself is not directly used as a submonomer, its constituent parts highlight the importance of sterically hindered amines in creating structurally defined polymers.

Application in Catalyst and Ligand Design for Organometallic or Organic Transformations

The design of effective catalysts and ligands is paramount in modern organic and organometallic chemistry. Amines, particularly those with specific steric and electronic properties, are frequently employed as ligands for transition metals or as organocatalysts. The nitrogen atom of tert-butyl(propyl)amine can coordinate to a metal center, and the surrounding alkyl groups can influence the catalyst's reactivity, selectivity, and stability.

The steric bulk of the tert-butyl group can create a well-defined chiral pocket around a metal center, which can be exploited for asymmetric catalysis. Chiral N-(tert-butyl)aniline derivatives have been successfully used as ligands in palladium-catalyzed asymmetric allylic alkylation, achieving high enantioselectivity. researchgate.net While not a direct application of this compound, this demonstrates the potential of the tert-butylamino moiety in ligand design. The combination of a bulky tert-butyl group and a flexible propyl chain in tert-butyl(propyl)amine offers a unique scaffold that could be further functionalized to create novel ligands for a variety of catalytic transformations.

Development of Novel Chemical Reagents and Reaction Systems

The unique properties of this compound can be harnessed to develop novel chemical reagents and reaction systems. The steric hindrance provided by the tert-butyl group can be used to control the reactivity of the amine, allowing for selective transformations. For example, in nucleophilic substitution reactions, the bulky tert-butyl group can favor attack at less sterically hindered positions.

Furthermore, the basicity of the amine can be modulated by the electronic effects of substituents on the propyl chain. This allows for the design of tailored bases for specific applications. The hydrochloride salt itself can be used as a source of both the amine and hydrochloric acid in certain reaction systems, providing a convenient and atom-economical approach. The development of new synthetic methodologies often relies on the availability of reagents with unique reactivity profiles, and this compound represents a promising starting point for the creation of such tools for the synthetic chemist.

Conclusion and Future Research Directions

Synthesis and Reactivity Paradigms of Tert-butyl(propyl)amine (B3369096) Hydrochloride

The synthesis of tert-butyl(propyl)amine, the free base of the hydrochloride salt, can be approached through several established methodologies for the formation of unsymmetrical secondary amines. The subsequent conversion to its hydrochloride salt is a straightforward acid-base reaction.

Two primary synthetic routes to the free amine are reductive amination and N-alkylation.

Reductive Amination: This is a widely used method for the synthesis of secondary amines. marquette.eduorganic-chemistry.org In the context of tert-butyl(propyl)amine, this would involve the reaction of tert-butylamine (B42293) with propanal. The reaction proceeds via the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Reaction: (CH₃)₃CNH₂ + CH₃CH₂CHO → [(CH₃)₃CN=CHCH₂CH₃] → (CH₃)₃CNHCH₂CH₂CH₃

Reducing Agents: A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. google.com

N-Alkylation: This method involves the direct alkylation of a primary amine with an alkyl halide. google.com For the synthesis of tert-butyl(propyl)amine, this would entail reacting tert-butylamine with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane.

Reaction: (CH₃)₃CNH₂ + CH₃CH₂CH₂Br → (CH₃)₃CNHCH₂CH₂CH₃ + HBr

Considerations: A significant challenge in this method is the potential for over-alkylation to form the tertiary amine. This can often be mitigated by using a large excess of the primary amine.

Once the free base, N-tert-butyl-N-propylamine, is synthesized and purified, it can be readily converted to its hydrochloride salt by treatment with hydrochloric acid. This is a simple acid-base neutralization reaction.

Reaction: (CH₃)₃CNHCH₂CH₂CH₃ + HCl → [(CH₃)₃CNH₂(CH₂CH₂CH₃)]⁺Cl⁻

The reactivity of tert-butyl(propyl)amine hydrochloride is largely dictated by the presence of the sterically hindered secondary ammonium (B1175870) cation. The bulky tert-butyl group significantly influences the accessibility of the nitrogen atom and the adjacent C-H bonds, leading to a unique reactivity profile compared to less hindered amines.

Emerging Synthetic Methodologies for Related Amine Hydrochlorides

Recent advancements in organic synthesis have led to the development of novel methods for the preparation of unsymmetrical secondary amines, which are applicable to the synthesis of compounds like tert-butyl(propyl)amine. These emerging methodologies often offer improved selectivity, milder reaction conditions, and broader substrate scope.

Catalytic deaminative coupling reactions have emerged as a promising strategy for the synthesis of unsymmetrical secondary amines from two different primary amines. marquette.eduorganic-chemistry.org This approach avoids the use of stoichiometric activating or reducing agents, generating ammonia (B1221849) as the only byproduct. While not specifically documented for tert-butyl(propyl)amine, this methodology could potentially be adapted for its synthesis.

Another area of development is the use of novel catalytic systems for reductive amination that offer higher selectivity and efficiency, particularly for sterically hindered substrates. chemrxiv.org

Unexplored Reactivity Profiles and Novel Transformations

The steric hindrance provided by the tert-butyl group in this compound is expected to impart unique reactivity. While specific studies on this molecule are limited, general principles governing sterically hindered amines can be extrapolated.

For instance, the nitrogen lone pair in the free base form is less nucleophilic compared to less hindered secondary amines. This can lead to selective reactions where less sterically demanding reagents are favored. Furthermore, the protonated form, the ammonium cation, can act as a bulky cation in various chemical transformations, potentially influencing reaction pathways and stereochemical outcomes.

Novel transformations of primary amines to other functional groups have been developed, and similar strategies could potentially be applied to secondary amines like tert-butyl(propyl)amine after suitable modification. elsevierpure.comresearchgate.net

Potential Contributions to Advanced Material Science and Supramolecular Chemistry

While direct applications of this compound in material science are not documented, the structural motif of sterically hindered amines is of significant interest. Hindered Amine Light Stabilizers (HALS) are a major class of polymer additives that protect materials from degradation by scavenging free radicals. wikipedia.orgtandfonline.comacs.orgwelltchemicals.com These are typically derivatives of tetramethylpiperidine, but the fundamental principle of using a sterically hindered amine to ensure long-term stability could inspire the investigation of other bulky amines, including tert-butyl(propyl)amine derivatives, in this context.

In the realm of supramolecular chemistry, bulky ammonium salts can participate in host-guest chemistry and the formation of complex self-assembled structures. nih.govnih.gov The tert-butyl(propyl)ammonium cation could serve as a guest molecule in various macrocyclic hosts, with the potential for applications in sensing, catalysis, and molecular recognition. The specific size and shape of the cation would dictate its binding affinity and selectivity.

Prospects in New Chemical Biology Tools and Bio-conjugation Strategies

The development of new chemical probes is crucial for understanding complex biological systems. frontiersin.orgnih.govresearchgate.net Sterically hindered amines can be incorporated into small molecules to modulate their properties, such as metabolic stability and cell permeability. enamine.net While not yet explored, tert-butyl(propyl)amine could serve as a building block in the design of novel chemical probes.

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a vital tool in chemical biology and drug development. nih.govnih.gov The modification of primary amines on proteins is a common strategy. nih.gov Secondary amines can also be targets for bioconjugation, and the unique steric environment of tert-butyl(propyl)amine could offer opportunities for selective labeling or the introduction of specific functionalities onto biomolecules. researchgate.net The development of bio-orthogonal reactions involving secondary amines could open new avenues for the use of such compounds in creating sophisticated bioconjugates.

Q & A

Q. What are the key considerations in designing a multi-step synthesis route for tert-butyl(propyl)amine hydrochloride?

A robust synthesis strategy involves sequential functional group introduction. For example, tert-butyl carbamate intermediates (e.g., tert-butyl (3-fluoropiperidin-1-yl)propyl carbamate) can be used to protect the amine group during alkylation or substitution reactions, followed by acidic deprotection to yield the hydrochloride salt . Reaction optimization should prioritize temperature control, solvent selection (e.g., dichloromethane for carbamate formation), and purification via recrystallization or column chromatography.

Q. Which analytical techniques are essential for characterizing this compound and verifying its purity?

- NMR Spectroscopy : Confirm structural integrity by analyzing proton environments (e.g., tert-butyl singlet at ~1.2 ppm and propyl chain resonances).

- Mass Spectrometry (MS) : Validate molecular weight (e.g., observed m/z 161.1 [M+H]⁺ for similar amine hydrochlorides) .

- HPLC-UV/ELSD : Assess purity (>95%) using reverse-phase columns and acetonitrile/water gradients.

- Elemental Analysis : Verify stoichiometry of C, H, N, and Cl .

Q. How do the physicochemical properties (e.g., pKa, LogD) of this compound influence its solubility and reactivity?

The compound’s pKa (~14.1) indicates high basicity, favoring solubility in acidic aqueous buffers. LogD values (pH 7.4: ~1.24) suggest moderate lipophilicity, impacting membrane permeability in biological assays . Polar surface area (~41.5 Ų) and hydrogen-bonding capacity (2 donors, 3 acceptors) further guide solvent selection for reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for tertiary amine hydrochlorides?

Cross-validate findings using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For instance, conflicting antimicrobial results may arise from differences in bacterial strain susceptibility or compound stability in culture media. Dose-response curves and time-resolved studies can clarify mechanistic nuances .

Q. What strategies optimize reaction conditions for introducing the tert-butyl group in amine hydrochlorides?

- Protecting Groups : Use tert-butyl carbamates or carbonates to prevent undesired side reactions .

- Catalysis : Employ Lewis acids (e.g., AlCl₃) for Friedel-Crafts alkylation or Pd catalysts for cross-coupling.

- Workup : Neutralize excess HCl with aqueous NaHCO₃ to isolate the free amine before salt formation .

Q. What computational approaches predict the interaction of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) can model binding to enzymes like monoamine oxidases, leveraging the compound’s LogD and polar surface area to estimate binding affinity. Density functional theory (DFT) calculations assess charge distribution and reactive sites (e.g., amine protonation states) .

Q. How do structural modifications (e.g., alkyl chain length) affect the bioactivity of tertiary amine hydrochlorides?

Extending the alkyl chain (e.g., methyl → propyl) increases lipophilicity, enhancing blood-brain barrier penetration but potentially reducing aqueous solubility. For example, propyl derivatives of pyrazol-3-amine show distinct pharmacokinetics compared to methyl analogs .

Q. How to design stability studies for tertiary amine hydrochlorides under varying pH and temperature?

- pH Stability : Incubate the compound in buffers (pH 1–12) and monitor degradation via HPLC. Amine hydrochlorides are typically stable in acidic conditions but degrade in alkaline media via dealkylation .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C for similar compounds) .

Q. What are the challenges in interpreting mass spectrometry data for hydrochloride salts of tertiary amines?

Hydrochloride salts often produce adducts (e.g., [M+Cl]⁻ or [M+H]⁺), complicating molecular ion identification. Use high-resolution MS (HRMS) to distinguish isotopic patterns and confirm molecular formulas. For example, this compound may show a [M+H]⁺ peak at m/z 161.1 with a chlorine isotope signature .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.